4-(4-Chlorophenyl)-2-(trifluoromethyl)aniline
Description
4-Chloro-2-(trifluoromethyl)aniline (CAS: 445-03-4) is a halogenated aromatic amine with the molecular formula C₇H₅ClF₃N and a molecular weight of 195.57 g/mol . It is structurally characterized by a benzene ring substituted with an amino group (-NH₂) at position 1, a chlorine atom at position 4, and a trifluoromethyl (-CF₃) group at position 2. This compound is also known by synonyms such as 2-amino-5-chlorobenzotrifluoride and 5-chloro-2-aminobenzotrifluoride .
The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical synthesis. For example, it serves as a precursor in the synthesis of pyrimidine derivatives (e.g., N-(4-methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]-methyl}pyrimidin-4-amine) via nucleophilic substitution reactions . Its electronic properties, influenced by the electron-withdrawing -CF₃ and -Cl groups, also make it a candidate for metal-catalyzed cross-coupling reactions .
Properties
Molecular Formula |
C13H9ClF3N |
|---|---|
Molecular Weight |
271.66 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-2-(trifluoromethyl)aniline |
InChI |
InChI=1S/C13H9ClF3N/c14-10-4-1-8(2-5-10)9-3-6-12(18)11(7-9)13(15,16)17/h1-7H,18H2 |
InChI Key |
LXLQQTRWMKHJJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)N)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Step-by-step Process:
Nitration of Biphenyl:
Biphenyl reacts with concentrated nitric acid in acetic acid and acetic anhydride at controlled temperatures (~50°C). This produces 2-nitrobiphenyl with high purity (>94 wt%) (see embodiment 1 and 2).Biphenyl + HNO₃ → 2-NitrobiphenylChlorination of 2-Nitrobiphenyl:
The nitrated biphenyl undergoes chlorination using chlorine gas in the presence of iron powder as a catalyst at around 90-110°C, yielding 2-(4'-chlorophenyl)-nitrobiphenyl.2-Nitrobiphenyl + Cl₂ → 2-(4'-Chlorophenyl)-nitrobiphenylReduction to 4-(4-Chlorophenyl)-2-(trifluoromethyl)aniline:
The nitro compound is then subjected to catalytic hydrogenation over Raney Nickel in methyl alcohol, reducing the nitro group to an amine. The process conditions (temperature ~25-35°C, hydrogen pressure 4-6 kg) are optimized to yield high purity aniline (>90 wt%) (see embodiment 1).2-(4'-Chlorophenyl)-nitrobiphenyl + H₂ → this compound
Advantages:
- Use of biphenyl as a raw material, which is readily available.
- Avoidance of precious metal catalysts during nitration and chlorination.
- High yields and purity suitable for industrial production.
Chlorination and Nitration of Precursors (Patent CN108911989B)
An alternative route involves starting from 2-chloro-3-trifluoromethylaniline, where the amino group is protected, then nitrated and chlorinated, followed by deprotection and reduction.
Key steps:
Protection of amino group:
Using pivaloyl chloride or similar reagents to protect the amino group, preventing unwanted side reactions during nitration and chlorination.Nitration:
Conducted at low temperatures (-20°C to 50°C) with controlled nitric acid addition, producing nitro derivatives with high selectivity.Chlorination:
Carried out with chlorine gas in acetic acid or other solvents, at temperatures around 90-110°C, to introduce the chlorophenyl moiety.Deprotection and reduction:
After nitration and chlorination, the amino group is deprotected, followed by catalytic hydrogenation (using Pd/C or Raney Nickel) to obtain the target aniline.
Reaction Conditions:
| Step | Temperature | Reagents | Catalyst | Yield | Notes |
|---|---|---|---|---|---|
| Nitration | 25-50°C | HNO₃ | - | High | Controlled addition to prevent over-nitration |
| Chlorination | 90-110°C | Cl₂ | - | High | Use of acetic acid as solvent |
| Hydrogenation | 25-35°C | H₂ | Raney Nickel or Pd/C | >90% | Ensures complete reduction |
Advantages:
- Flexibility in starting materials.
- Suitable for large-scale synthesis with high selectivity.
Although not directly cited for this specific compound, methods involving trifluoromethylation of aromatic amines or precursors are known. These typically involve:
Electrophilic trifluoromethylation:
Using reagents like Togni's reagent or Ruppert-Prakash reagent to introduce the trifluoromethyl group onto aromatic amines or their derivatives.Coupling of chlorophenyl derivatives with trifluoromethyl sources:
Conducted under palladium catalysis at elevated temperatures (~180°C), as demonstrated in the divergent synthesis of trifluoromethylated arylamines.
However, these methods are more suited for synthesizing derivatives rather than the specific compound .
Summary of Key Data and Comparative Analysis
| Method | Raw Material | Key Reactions | Catalysts | Typical Yield | Purity | Notes |
|---|---|---|---|---|---|---|
| Biphenyl route (CN105037172A) | Biphenyl | Nitration, chlorination, hydrogenation | Iron, Raney Nickel | >90% | High | Industrial scalability, cost-effective |
| Protected amino route (CN108911989B) | 2-Chloro-3-trifluoromethylaniline | Nitration, chlorination, deprotection, reduction | Pd/C or Raney Nickel | >90% | High | Suitable for fine chemical synthesis |
| Trifluoromethylation (literature) | Aromatic amines | Electrophilic trifluoromethylation | Copper, palladium | Variable | Variable | Less direct, more complex |
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
4-(4-Chlorophenyl)-2-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-2-(trifluoromethyl)aniline involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The chlorophenyl group can contribute to the compound’s binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers and Halogen Variations
Functional Group Modifications
Complex Derivatives
Key Research Findings
Synthetic Flexibility: 4-Chloro-2-(trifluoromethyl)aniline undergoes Buchwald-Hartwig amination with aryl halides using Pd(OAc)₂ catalysts, enabling access to diverse biaryl amines . Its hydrochloride derivative (CAS: 90774-69-9) facilitates nucleophilic substitutions in polar solvents like ethanol .
Biological Activity :
- Aryl-urea derivatives of 4-(trifluoromethyl)aniline exhibit antiproliferative activity against cancer cell lines (IC₅₀: 2–10 µM) due to enhanced membrane permeability from -CF₃ .
- Thiazole-containing analogs (e.g., 4-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline) show antifungal activity against Candida albicans (MIC: 8 µg/mL) .
Physicochemical Properties :
Biological Activity
4-(4-Chlorophenyl)-2-(trifluoromethyl)aniline, also known as trifluoromethyl aniline , is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on diverse research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C13H10ClF3N |
| Molecular Weight | 275.67 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC1=C(OC(=N1)C2=CC(=CC=C2)C(F)(F)F)CCl |
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The trifluoromethyl group enhances the compound's lipophilicity and potential binding affinity to proteins, while the chlorophenyl moiety may facilitate interactions with specific receptors or enzymes involved in disease pathways.
Antimicrobial Activity
Research has indicated that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of aniline with trifluoromethyl substitutions can effectively inhibit the growth of various bacterial strains and fungi. Specific findings include:
- In vitro studies demonstrated that this compound exhibits antibacterial activity against resistant strains of Candida and Escherichia coli.
- The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- Cytotoxicity Tests : The compound has shown cytotoxic effects against various cancer cell lines, including breast and lung cancer models. For example, in a study involving human cancer cell lines, it was found that the compound induced apoptosis through activation of caspase pathways.
- Mechanistic Insights : The presence of the trifluoromethyl group is thought to enhance the compound's ability to penetrate cell membranes and interact with intracellular targets, leading to effective tumor suppression.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications to the aniline structure can significantly impact biological activity:
- Halogen Substitutions : The introduction of different halogen groups at specific positions on the phenyl ring can alter the compound's potency against various biological targets.
- Trifluoromethyl Group : This group is critical for enhancing metabolic stability and increasing the lipophilicity of the molecule, which is essential for effective drug design.
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of trifluoromethyl-substituted anilines, including this compound, against clinical isolates of Candida. The results indicated a significant reduction in fungal viability compared to controls.
- Cancer Cell Line Testing : In another study, this compound was tested against several cancer cell lines (e.g., MCF-7 for breast cancer). Results showed an IC50 value indicating potent antiproliferative activity.
Q & A
Q. How to synthesize derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Amide Formation : React with acyl chlorides (e.g., 2-fluoro-3-nitrobenzoyl chloride) in THF using K₃PO₄ as base .
- Reductive Alkylation : Reduce nitro intermediates (e.g., using H₂/Pd-C) followed by alkylation with methyl iodide .
- Purification : Isolate products via flash chromatography (silica gel, hexane/EtOAc) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
